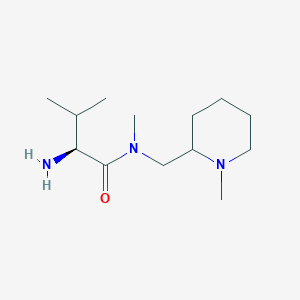

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13447213

Molecular Formula: C13H27N3O

Molecular Weight: 241.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H27N3O |

|---|---|

| Molecular Weight | 241.37 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide |

| Standard InChI | InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16(4)9-11-7-5-6-8-15(11)3/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |

| Standard InChI Key | FWIHOBKERAVFDU-KIYNQFGBSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1CCCCN1C)N |

| SMILES | CC(C)C(C(=O)N(C)CC1CCCCN1C)N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1CCCCN1C)N |

Introduction

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a synthetic organic compound belonging to the class of amides. It features a complex structure that includes a butyramide backbone, a piperidine ring, and dimethyl groups. The compound's stereochemistry is characterized by the (S)-configuration, which plays a crucial role in its biological activity. The presence of the piperidine moiety suggests potential interactions with various biological targets, including receptors and enzymes.

Synthesis and Purification

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide typically involves several key steps, including the coupling of piperidine derivatives with amino acids or their analogs. The process requires careful control of reaction conditions such as temperature and pH to ensure the desired stereochemistry. Purification methods like High-Performance Liquid Chromatography (HPLC) are crucial for isolating the desired stereoisomer.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly in pharmacological contexts. Its structure enables interactions with various receptors and enzymes, potentially modulating their functions. Studies suggest that compounds with similar structures may act as inhibitors or modulators in biochemical pathways, making (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide a candidate for further research in drug development.

Potential Therapeutic Uses

The compound's structural similarity to known neuroactive substances suggests potential therapeutic applications, particularly in the context of neurological disorders. In vitro studies are essential for elucidating the precise binding affinities and functional outcomes associated with this compound's interaction with target receptors.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the identity and purity of synthesized compounds. These methods provide detailed information about the compound's molecular structure and help in assessing its quality.

Comparison with Related Compounds

Several compounds share structural similarities with (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide | Contains a benzyl group instead of a methyl group on the piperidine ring. | Different receptor binding profiles due to the benzyl group. |

| N-(1-cyclohexylmethyl)piperidin-4-amines | Exhibits different ring substitutions affecting receptor binding profiles. | Alters pharmacokinetics and dynamics due to the cyclohexyl group. |

| 4-(2-(dimethylamino)propyl)piperidine | Features an alternative alkyl chain that alters pharmacokinetics and dynamics. | Changes in biological activity due to the dimethylamino group. |

These variations in structure may lead to differing biological activities and therapeutic potentials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume